3-[(fluorosulfonyl)oxy]benzoic acid
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Overview
Description
3-[(Fluorosulfonyl)oxy]benzoic acid is an organic compound with the molecular formula C7H5FO5S. It is characterized by the presence of a fluorosulfonyl group attached to a benzoic acid moiety. This compound is known for its utility in various chemical reactions, particularly in the field of click chemistry, where it serves as a connector for the assembly of small molecules with proteins or nucleic acids .
Preparation Methods
The synthesis of 3-[(fluorosulfonyl)oxy]benzoic acid typically involves the introduction of a fluorosulfonyl group to a benzoic acid derivative. One common method includes the reaction of benzoic acid with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scaling up. The reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing the yield and purity of the product.
Chemical Reactions Analysis
3-[(Fluorosulfonyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Click Chemistry Reactions: This compound is particularly useful in click chemistry, where it forms stable linkages with proteins or nucleic acids through the sulfonyl fluoride motif.
Common reagents used in these reactions include bases like pyridine and nucleophiles such as amines or alcohols. The major products formed depend on the specific nucleophile used in the substitution reaction.
Scientific Research Applications
3-[(Fluorosulfonyl)oxy]benzoic acid has several applications in scientific research:
Biology: The compound’s ability to form stable linkages with proteins and nucleic acids makes it valuable in bioconjugation studies.
Industry: Used in the development of advanced materials and chemical sensors due to its unique reactivity.
Mechanism of Action
The mechanism of action of 3-[(fluorosulfonyl)oxy]benzoic acid involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the formation of stable conjugates. The molecular targets include amino groups on proteins and nucleophilic sites on nucleic acids. The pathways involved in these reactions are typically those associated with nucleophilic substitution and click chemistry .
Comparison with Similar Compounds
Similar compounds to 3-[(fluorosulfonyl)oxy]benzoic acid include:
4-[(Fluorosulfonyl)oxy]benzoic acid: Similar structure but with the fluorosulfonyl group in the para position.
4-[(Chlorosulfonyl)benzoic acid: Contains a chlorosulfonyl group instead of a fluorosulfonyl group.
2-Chlorobenzenesulfonyl fluoride: Similar sulfonyl fluoride motif but with a different aromatic ring structure.
The uniqueness of this compound lies in its specific reactivity and the position of the fluorosulfonyl group, which influences its chemical behavior and applications.
Properties
CAS No. |
1796596-42-3 |
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Molecular Formula |
C7H5FO5S |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
3-fluorosulfonyloxybenzoic acid |
InChI |
InChI=1S/C7H5FO5S/c8-14(11,12)13-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) |
InChI Key |
GITIUVRLICWVQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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